3-(5-bromopyrazin-2-yl)oxetan-3-amine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described in a paper . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target .Molecular Structure Analysis
The molecular formula of 3-(5-bromopyrazin-2-yl)oxetan-3-amine hydrochloride is C7H9BrClN3O.Chemical Reactions Analysis
While specific chemical reactions involving 3-(5-bromopyrazin-2-yl)oxetan-3-amine hydrochloride are not mentioned in the search results, it’s worth noting that similar compounds have been used in palladium-catalyzed cross-coupling reactions .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-bromopyrazin-2-yl)oxetan-3-amine hydrochloride involves the reaction of 5-bromopyrazine-2-carboxylic acid with oxetan-3-amine in the presence of a coupling agent and a base to form the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "5-bromopyrazine-2-carboxylic acid", "oxetan-3-amine", "coupling agent", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-bromopyrazine-2-carboxylic acid is reacted with a coupling agent and a base to form the corresponding acid chloride intermediate.", "Step 2: The acid chloride intermediate is then reacted with oxetan-3-amine to form the desired product, 3-(5-bromopyrazin-2-yl)oxetan-3-amine.", "Step 3: The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt, 3-(5-bromopyrazin-2-yl)oxetan-3-amine hydrochloride." ] } | |
CAS RN |
2624142-13-6 |
Molecular Formula |
C7H9BrClN3O |
Molecular Weight |
266.5 |
Purity |
91 |
Origin of Product |
United States |
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